9-cis,13-cis-Retinol-d5
Description
Significance of Deuterated Retinoids in Modern Biochemical Research
Deuterated retinoids have become indispensable tools in contemporary biochemical and biomedical research. nih.gov Their primary significance lies in their application as internal standards for highly sensitive analytical techniques like mass spectrometry (MS). clinlabint.com When analyzing biological samples, the presence of various other molecules can interfere with the detection of the target retinoid, a phenomenon known as the matrix effect. By adding a known quantity of a deuterated retinoid to the sample, researchers can accurately quantify the endogenous, non-labeled retinoid because both the labeled and unlabeled compounds exhibit nearly identical behavior during extraction and analysis.
Furthermore, the use of deuterated retinoids, such as in the deuterated-retinol-dilution (DRD) technique, allows for the assessment of total body vitamin A stores. usda.govnih.govnih.gov This method provides a more accurate picture of an individual's nutritional status than simply measuring plasma retinol (B82714) concentrations. usda.gov The stability of the deuterium (B1214612) label ensures that it does not interfere with the natural metabolic processes being studied, although minor differences in reaction rates due to the kinetic isotope effect can occur.
Overview of 9-cis,13-cis-Retinol-d5 as a Stable Isotope Research Probe
This compound is a deuterated form of 9-cis,13-cis-retinol (B135769), an isomer of vitamin A. fda.gov With five deuterium atoms incorporated into its structure, this compound serves as a valuable stable isotope-labeled internal standard for the precise quantification of its non-labeled counterpart in various biological matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The increased mass allows for clear differentiation between the internal standard and the endogenous analyte.
While specific research detailing the unique metabolic fate of this compound is not extensively documented in publicly available literature, its primary role is analogous to other deuterated retinoids: to ensure analytical accuracy in studies investigating the metabolism and function of the 9-cis and 13-cis isomers of retinol. These isomers are part of a complex network of retinoid metabolism where different geometric isomers can have distinct biological activities. nih.govpnas.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₅D₅O |
| Molecular Weight | 291.48 g/mol |
Rationale for Employing Isotope-Labeled Compounds in Metabolic and Analytical Investigations
The use of isotope-labeled compounds like this compound is founded on several key advantages for metabolic and analytical research. The primary rationale is the ability to perform isotope dilution analysis, which is considered a gold-standard method for quantitative accuracy. unisa.edu.aunih.gov This technique overcomes the challenges of sample loss during preparation and variable ionization efficiency in mass spectrometry.
In metabolic studies, stable isotope tracers allow researchers to follow the conversion of one compound to another. For instance, by administering a labeled retinoid, scientists can track its absorption, distribution, and conversion into other metabolites, such as retinoic acid, providing a dynamic view of retinoid metabolism in vivo. nih.govnih.gov This approach has been instrumental in elucidating the metabolic pathways of different retinoid isomers and understanding how they are regulated. pnas.org
The high sensitivity of modern mass spectrometers allows for the detection of very low levels of these labeled compounds, enabling studies with physiologically relevant doses. unisa.edu.auresearchgate.net This minimizes any potential disruption to the biological system's normal state, ensuring that the observations accurately reflect natural processes. researchgate.net
Table 2: Analytical Techniques Utilizing Deuterated Retinoids
| Technique | Application in Retinoid Research | Advantage of Deuterated Standard |
|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification of retinol and its metabolites in plasma and tissues. unisa.edu.aumdpi.comkuleuven.be | Corrects for matrix effects and variations in instrument response, ensuring high accuracy and precision. mdpi.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Determination of deuterium enrichment of retinol for estimating vitamin A body stores. nih.govjove.com | Allows for the differentiation and quantification of labeled and non-labeled retinol isotopes. nih.govjove.com |
| Deuterated-Retinol-Dilution (DRD) | Assessment of total body vitamin A stores in human subjects. usda.govnih.govnih.gov | Provides a functional and more accurate measure of vitamin A status than static blood concentrations. usda.gov |
Table of Mentioned Compounds
Properties
Molecular Formula |
C₂₀H₂₅D₅O |
|---|---|
Molecular Weight |
291.48 |
Synonyms |
(9-cis,13-cis)-Retinol-d5; 9,13-Di-cis-retinol-d5 |
Origin of Product |
United States |
Methodological Applications of 9 Cis,13 Cis Retinol D5 in Quantitative Retinoid Analysis
Role as an Internal Standard in Mass Spectrometry-Based Quantification
In mass spectrometry, an internal standard is a compound with a known concentration that is added to a sample to facilitate the quantification of an analyte. An ideal internal standard has physicochemical properties very similar to the analyte of interest. Deuterated standards, such as 9-cis,13-cis-Retinol-d5, are considered the gold standard for isotope dilution mass spectrometry because they co-elute with the endogenous, non-labeled analyte and experience similar ionization efficiency and fragmentation patterns, while being distinguishable by their mass-to-charge ratio.
Utilization in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of small molecules in complex mixtures. In the development of LC-MS/MS methods for retinoid analysis, this compound would serve as an invaluable tool. By adding a known amount of the deuterated standard to samples prior to extraction and analysis, it compensates for the loss of the analyte during sample preparation and for variations in instrument response.
For instance, in the simultaneous determination of various retinoic acid isomers, a deuterated standard helps to correct for any variability in the analytical process. While studies have documented the use of other deuterated retinoids like 13-cis-retinoic acid-d5 for this purpose, the specific application of this compound is not detailed in the available literature. The principle remains that the ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard is used for quantification, leading to more accurate and reliable results.
Application in Gas Chromatography-Mass Spectrometry (GC-MS) for Retinoid Profiling
Gas chromatography-mass spectrometry (GC-MS) is another technique employed for the analysis of retinoids, often requiring derivatization to increase their volatility. The use of a deuterated internal standard like this compound in GC-MS is critical to account for inconsistencies in the derivatization process and potential degradation of the analyte at the high temperatures used in the gas chromatograph.
Although specific studies employing this compound in GC-MS for retinoid profiling are not prominent in the literature, the theoretical application would involve its addition at the initial stage of sample preparation. This would ensure that any variations in extraction efficiency, derivatization yield, and injection volume are normalized, thereby improving the accuracy of the quantification of native retinoids.
Enhancing Accuracy and Precision in Complex Biological Matrices
Biological matrices such as plasma, serum, and tissue homogenates are inherently complex and can significantly interfere with the analysis of target compounds. These matrix effects can lead to ion suppression or enhancement in the mass spectrometer, resulting in inaccurate quantification. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to mitigate these matrix effects.
This compound, by virtue of its structural similarity to endogenous retinols, would be expected to experience the same matrix effects as the non-labeled analyte. Consequently, the ratio of the analyte to the internal standard would remain constant, even in the presence of significant ion suppression or enhancement, thus ensuring the accuracy and precision of the measurement.
Validation Strategies for Analytical Methods Incorporating this compound
The validation of an analytical method is essential to ensure its reliability for its intended purpose. A thorough validation process would involve assessing various parameters, including matrix effects, linearity, sensitivity, and reproducibility.
Assessment of Matrix Effects and Ion Suppression
To formally assess matrix effects, a post-extraction addition method is typically used. This involves comparing the response of the analyte in a neat solution to its response in a sample extract from which the analyte has been removed. By also analyzing a sample to which both the analyte and the internal standard have been added post-extraction, the ability of the internal standard to compensate for matrix-induced signal changes can be evaluated. For this compound, it would be expected to effectively track and correct for ion suppression or enhancement affecting the corresponding endogenous retinoids.
Evaluation of Linearity, Sensitivity, and Reproducibility in Retinoid Assays
The linearity of an assay is determined by analyzing samples with known concentrations of the analyte over a specified range. The use of this compound would involve preparing calibration curves by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear response with a high correlation coefficient (typically >0.99) would indicate the method's suitability for quantification.
The sensitivity of the method is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. Reproducibility is assessed by analyzing replicate samples on the same day (intra-day precision) and on different days (inter-day precision). The results are expressed as the coefficient of variation (%CV), which should ideally be below 15-20%.
While specific data for methods validated with this compound are not available, the table below illustrates typical validation parameters that would be assessed.
Table 1: Hypothetical Validation Parameters for a Retinoid Assay Using a Deuterated Internal Standard
| Validation Parameter | Typical Acceptance Criteria |
|---|---|
| Linearity | |
| Calibration Curve Range | Dependent on expected analyte concentrations |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Sensitivity | |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Precision (Reproducibility) | |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy | |
| Mean Accuracy (%) | 85-115% (80-120% at LLOQ) |
| Matrix Effect |
Considerations for Sample Preparation and Stability in Deuterated Retinoid Analysis
The accuracy of quantitative retinoid analysis is fundamentally dependent on the stability of the analytes and their deuterated internal standards, such as this compound, throughout the entire analytical process, from sample collection to final measurement. Retinoids are notoriously unstable compounds, susceptible to degradation and isomerization when exposed to environmental factors like light, heat, and oxygen. nih.govwho.int Therefore, meticulous control over sample preparation and storage conditions is critical to prevent the introduction of artifacts and ensure data integrity.
General Stability and Handling Precautions
The inherent chemical lability of retinoids necessitates stringent handling protocols. All procedures involving retinoids or biological samples containing them should be conducted under yellow or red light to prevent photoisomerization. nih.govnih.gov The addition of antioxidants, such as butylated hydroxytoluene (BHT), at the outset of sample preparation is a common practice to minimize oxidation. who.int
For long-term storage, pure deuterated retinoids like this compound should be kept in their solid, powdered form in dark amber vials under an inert gas atmosphere (e.g., argon or nitrogen) and at ultra-low temperatures, typically -80°C. nih.govcaymanchem.com Stock solutions are best prepared in organic solvents like methanol (B129727) or ethanol, as some solvents like DMSO can cause degradation over time. nih.gov These solutions must also be stored in amber vials at -80°C to maintain their integrity. nih.gov
| Factor | Protective Measure | Rationale |
| Light | Work under yellow or red light; use amber vials or foil-wrapped tubes. nih.govwho.int | Prevents photoisomerization and degradation. |
| Heat | Store samples at -80°C; process on ice. nih.govnih.govcaymanchem.com | Minimizes thermal degradation and isomerization. |
| Oxygen | Store pure compounds under inert gas; add antioxidants (e.g., BHT) to samples. nih.govwho.int | Prevents oxidative degradation. |
| Solvent | Use stable organic solvents (e.g., methanol, ethanol); avoid prolonged storage in DMSO. nih.gov | Ensures stability of stock and working solutions. |
Stability in Biological Matrices
While retinoids are unstable in aqueous solutions, biological matrices such as plasma and serum can confer a degree of stability, protecting them from rapid degradation and isomerization. nih.gov Nevertheless, proper storage of these biological samples is crucial. Studies have shown that endogenous retinol (B82714) and retinoic acids in human plasma exhibit minimal degradation when stored at -20°C or -80°C for up to three months. nih.gov For optimal preservation, immediate light protection, prompt processing of blood samples to separate plasma, and storage at -80°C are recommended. nih.govresearchgate.net
The primary advantage of using deuterated internal standards like this compound is the ability to monitor and correct for analyte degradation or isomerization that may occur during sample storage, freeze-thaw cycles, and extraction. nih.govnih.gov By adding the deuterated standard to the sample at the earliest possible stage, preferably upon collection, it experiences the same conditions as the endogenous analyte, allowing for accurate quantification. nih.gov
| Retinoid | Matrix | Storage Temperature | Duration | Stability Outcome |
| Retinol | Human Plasma | -20°C / -80°C | 90 days | Minimal impact on recovery. nih.gov |
| all-trans-Retinoic Acid (atRA) | Human Plasma | -20°C / -80°C | 90 days | Minimal impact on recovery. nih.gov |
| 13-cis-Retinoic Acid (13-cisRA) | Human Plasma | -20°C / -80°C | 90 days | Minimal impact on recovery. nih.gov |
| Serum Retinol | Serum | -70°C | 28 months | Reported to be stable. nih.gov |
Sample Preparation and Extraction Techniques
The choice of extraction method can significantly influence the stability of retinoids. All extraction steps should be performed on ice and under subdued light conditions. nih.gov The two most common approaches for biological fluids are liquid-liquid extraction (LLE) and protein precipitation (PPT).
Liquid-Liquid Extraction (LLE): This method involves acidifying the sample (e.g., plasma or tissue homogenate) and extracting the retinoids into an organic solvent such as hexane, ethyl acetate, or a mixture thereof. who.int While effective, LLE can be a multi-step process that increases the risk of analyte degradation or isomerization. nih.gov
Protein Precipitation (PPT): This technique, often using acetonitrile (B52724), is a simpler and faster method. nih.gov It involves adding the solvent to the plasma or serum, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant containing the retinoids is then collected for analysis. The PPT method is often preferred as it reduces the number of handling steps and the potential for isomerization that can occur during more complex LLE procedures. nih.gov
| Tissue | Target Retinoid | Recommended Amount | Sample Preparation Method |
| Liver | Retinol, Retinyl Palmitate | 10–40 mg | Acetonitrile precipitation of proteins. nih.gov |
| Liver | Retinoic Acid | 50–120 mg | One-round hexane extraction from acidified homogenate. nih.gov |
| Plasma/Serum | Retinoic Acid | 200–500 µL | Acetonitrile precipitation of proteins. nih.gov |
By carefully considering these factors related to handling, storage, and extraction, researchers can minimize the degradation and isomerization of this compound and its endogenous counterparts, thereby ensuring the generation of reliable and accurate quantitative data in retinoid analysis.
Investigations of Retinoid Metabolic Pathways Using 9 Cis,13 Cis Retinol D5 As a Tracer
Tracing Retinoid Isomerization and Interconversion Dynamics
The use of deuterated retinoids like 9-cis,13-cis-Retinol-d5 has been instrumental in studying the dynamic processes of isomerization and interconversion within the retinoid family. These tracers allow for the precise tracking of metabolic fates, distinguishing exogenous labeled compounds from the endogenous pool. This approach has been pivotal in elucidating the mechanisms by which various cis/trans isomers of retinol (B82714) and its derivatives are formed and maintained in biological systems.
Research has shown that the interconversion between different retinoid isomers is a complex process. For instance, 9,13-di-cis-retinoic acid has been identified as a major circulating retinoid in plasma and it undergoes interconversion with 9-cis-retinoic acid. nih.gov This highlights the dynamic equilibrium and metabolic links between different geometric isomers. The stability and conformation of these isomers are influenced by their conjugated double bond system, with the all-trans form being the most stable. nih.gov However, enzymatic and photochemical processes can facilitate the formation of various cis isomers. nih.gov
Isomerohydrolases are key enzymes that catalyze the conversion of all-trans-retinyl esters to 11-cis-retinol (B117599), a critical step in the visual cycle. While direct studies using this compound to trace specific isomerohydrolase activities are not extensively detailed in the provided context, the principles of using labeled retinoids are well-established in this area of research. For example, the protein RPE65 has been identified as the isomerohydrolase in the retinoid visual cycle. nih.gov Its activity is dependent on the coexpression of Lecithin (B1663433):Retinol Acyltransferase (LRAT), which provides the all-trans-retinyl ester substrate. nih.gov
Furthermore, a novel 13-cis isomerohydrolase (13cIMH) has been identified that exclusively generates 13-cis-retinol (B135769) from all-trans-retinyl esters. arvojournals.org This enzyme is expressed in the brain and eye and its discovery suggests a potential pathway for the endogenous generation of 13-cis-retinoic acid. arvojournals.org The use of labeled substrates in such studies is crucial for confirming reaction products and understanding enzyme specificity.
Table 1: Key Enzymes in Retinoid Isomerization
| Enzyme | Substrate | Product | Key Finding |
|---|---|---|---|
| RPE65 (Isomerohydrolase) | all-trans-retinyl esters | 11-cis-retinol | Functions as the isomerohydrolase in the visual cycle, activity dependent on LRAT coexpression. nih.gov |
In addition to enzymatic reactions, retinoids can undergo non-enzymatic isomerization. This can be catalyzed by various factors, including sulfhydryl compounds. nih.gov For example, thiol-containing molecules can catalyze the isomerization of 9-cis-retinoic acid into a mixture of all-trans, 13-cis, and 9,13-dicis-retinoic acid. nih.gov This process is not stereospecific and can be blocked by thiol-blocking reagents, suggesting a chemical rather than a strictly enzymatic mechanism. researchgate.net
Studies of Retinoid Esterification and Hydrolysis Mechanisms
The esterification of retinol to form retinyl esters is a key process for vitamin A storage, while the hydrolysis of these esters releases retinol for its various biological functions. nih.govmdpi.com Labeled tracers like this compound are invaluable for dissecting the mechanisms of these reactions.
Lecithin:Retinol Acyltransferase (LRAT) is the primary enzyme responsible for the esterification of retinol in the body. nih.gov It catalyzes the transfer of an acyl group from lecithin to retinol, forming a retinyl ester. Studies in hepatic-derived cell lines have shown that 9-cis-retinol (B22316) can be esterified, likely by both LRAT and acyl-CoA:retinol acyltransferase (ARAT). nih.gov The coexpression of LRAT with RPE65 is essential for the isomerohydrolase activity that produces 11-cis-retinol, highlighting the interconnectedness of these pathways. nih.gov
The hydrolysis of retinyl esters is carried out by a group of enzymes known as retinyl ester hydrolases (REHs). nih.gov Unlike the singular primary role of LRAT in esterification, multiple REHs have been identified, and their physiological roles are still being elucidated. nih.govnih.gov In vitro enzyme assays using substrates like labeled 9-cis-retinyl esters have demonstrated that hepatic cell types can hydrolyze these esters. nih.gov A novel keratinocyte retinyl ester hydrolase has been identified that also exhibits transacylase and lipase (B570770) activity, with hydrolysis being more active at neutral pH and esterification favored at acidic pH. core.ac.uk
Analysis of Retinol Oxidation and Reduction Pathways
The oxidation of retinol to retinaldehyde and subsequently to retinoic acid is a critical activation step for the biological functions of vitamin A mediated by nuclear receptors. bohrium.comaltex.org Conversely, the reduction of retinaldehyde back to retinol is also a key regulatory step.
The oxidation of 9-cis-retinol is considered a potential pathway for the synthesis of 9-cis-retinoic acid. nih.gov A short-chain alcohol dehydrogenase has been identified that can oxidize 9-cis-retinol to 9-cis-retinaldehyde. nih.gov Further oxidation to 9-cis-retinoic acid is then catalyzed by retinal dehydrogenases.
Studies have shown that a basic pI retinal dehydrogenase from rat liver cytosol can catalyze the conversion of both all-trans-retinal (B13868) and 9-cis-retinal (B17824) to their respective acids with similar efficiencies. nih.gov This suggests a common enzymatic pathway for the synthesis of both all-trans- and 9-cis-retinoic acid. nih.gov The identification of a 9-cis retinol dehydrogenase in the mouse embryo further supports a dedicated pathway for the synthesis of 9-cis-retinoic acid from 9-cis-retinol. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 11-cis-retinal (B22103) |
| 11-cis-retinol |
| 13-cis-retinoic acid |
| 13-cis-retinol |
| 9,13-di-cis-retinoic acid |
| This compound |
| 9-cis-retinal |
| 9-cis-retinaldehyde |
| 9-cis-retinoic acid |
| 9-cis-retinol |
| 9-cis-retinyl esters |
| all-trans-retinal |
| all-trans-retinoic acid |
| all-trans-retinol |
| all-trans-retinyl ester |
| all-trans-retinyl esters |
| retinal |
| retinaldehyde |
| retinoic acid |
| retinol |
| retinyl ester |
| retinyl esters |
Involvement of Cytochrome P450 Enzymes in Retinoid Oxidation
The cytochrome P450 (CYP) superfamily of enzymes is crucial in the catabolism of retinoids, including the 9-cis isomers. These enzymes primarily catalyze hydroxylation reactions, which is a key step in rendering the retinoid molecules more polar for subsequent elimination. Studies using tracers like this compound help in identifying the specific CYP isoforms responsible for the oxidation of its metabolites, such as 9-cis-retinoic acid and 9-cis-retinal.
Research has identified several human CYP enzymes active in the metabolism of 9-cis-retinoic acid (9-cis-RA), a downstream metabolite of 9-cis-retinol. The principal reaction is the formation of 4-hydroxy-9-cis-RA. Human liver microsome studies have implicated CYPs 3A4/5, 2B6, 2C8, 2A6, and 2C9 in this process. nih.gov More specifically, experiments using microsomes expressing single human CYP isoforms have pinpointed CYP2C9, CYP2C8, and the fetal form CYP3A7 as the most active enzymes in 4-OH-9-cis-RA formation. nih.govresearchgate.net
Similarly, the oxidation of 9-cis-retinal is also mediated by P450 enzymes. Isoforms P450 2B4 and 2C3 have been shown to be the most active in the 4-hydroxylation of 9-cis-retinal. nih.gov The inclusion of cytochrome b5 can further stimulate the activity of P450 2B4, leading to a high turnover rate. nih.gov Another isoform, P450 1A2, has been found to catalyze the oxidation of 9-cis-retinal to its corresponding 4-oxo derivative. nih.gov
The clearance of retinoic acid is predominantly mediated by the CYP26 family of enzymes (CYP26A1, CYP26B1, and CYP26C1), which efficiently metabolize all-trans-retinoic acid and are also known to act on its isomers. nih.govaltex.org
| Enzyme | Substrate | Primary Product | Relative Activity/Significance |
|---|---|---|---|
| CYP2C9 | 9-cis-Retinoic Acid | 4-OH-9-cis-RA | Most active in 4-hydroxylation. nih.govresearchgate.net |
| CYP2C8 | 9-cis-Retinoic Acid | 4-OH-9-cis-RA | High activity in 4-hydroxylation. nih.govresearchgate.net |
| CYP3A4 | 9-cis-Retinoic Acid | 4-OH-9-cis-RA | Active in metabolism. nih.gov |
| CYP3A7 (fetal) | 9-cis-Retinoic Acid | 4-OH-9-cis-RA | Very active in metabolism. nih.gov |
| P450 2B4 | 9-cis-Retinal | 4-OH-9-cis-Retinal | Most active in 4-hydroxylation, stimulated by cytochrome b5. nih.gov |
| P450 2C3 | 9-cis-Retinal | 4-OH-9-cis-Retinal | High activity in 4-hydroxylation. nih.gov |
| P450 1A2 | 9-cis-Retinal | 4-oxo-9-cis-Retinal | Catalyzes 4-oxo derivative formation. nih.gov |
Characterization of Retinol and Retinal Dehydrogenases
The conversion of retinol to retinoic acid is a two-step enzymatic process involving retinol dehydrogenases (RDHs) and retinal dehydrogenases (RALDHs). The use of this compound as a tracer is instrumental in characterizing the substrate specificity and kinetics of the enzymes that act on 9-cis isomers.
Retinol Dehydrogenases (RDHs): These enzymes catalyze the reversible oxidation of retinol to retinaldehyde, which is the rate-limiting step in retinoic acid synthesis. wikipedia.orgmdpi.com A specific retinol dehydrogenase, RDH4, has been isolated and shown to possess a unique ability to oxidize 9-cis-retinol into 9-cis-retinaldehyde, while not acting on all-trans-retinol. pnas.org This suggests a dedicated pathway for the generation of 9-cis-retinoic acid. pnas.org Other RDHs, such as 11-cis-retinol dehydrogenase (11-cis-RoDH), have also been found to oxidize 9-cis-retinol. dntb.gov.ua RDH12, primarily known for its role in the visual cycle, can also utilize cis-retinoid isomers as substrates. wikipedia.org
Retinal Dehydrogenases (RALDHs): These enzymes catalyze the irreversible oxidation of retinaldehyde to retinoic acid. wikipedia.org Kinetic studies have revealed that certain isoforms of aldehyde dehydrogenase (ALDH), the superfamily to which RALDHs belong, exhibit high specificity for 9-cis-retinal. wikipedia.org Specifically, class 1 ALDH (ALDH1) enzymes show a high preference for both all-trans-retinal and 9-cis-retinal. wikipedia.org Another isoform, RALDH4 (ALDH8A1), demonstrates the highest activity with 9-cis-retinal as a substrate. escholarship.org
| Enzyme Class | Specific Enzyme | Substrate Specificity | Key Finding |
|---|---|---|---|
| Retinol Dehydrogenase (RDH) | RDH4 | 9-cis-Retinol | Specifically oxidizes 9-cis-retinol, not all-trans-retinol, suggesting a unique pathway for 9-cis-RA synthesis. pnas.org |
| Retinol Dehydrogenase (RDH) | 11-cis-RoDH | 9-cis, 11-cis, 13-cis-Retinol | Capable of oxidizing multiple cis-isomers of retinol. dntb.gov.ua |
| Retinol Dehydrogenase (RDH) | RDH12 | cis and trans-Retinoids | Can use various retinoid isomers as substrates. wikipedia.org |
| Retinal Dehydrogenase (RALDH) | ALDH1 (Class 1) | all-trans-Retinal, 9-cis-Retinal | Shows high specificity for both isomers. wikipedia.org |
| Retinal Dehydrogenase (RALDH) | RALDH4 (ALDH8A1) | 9-cis-Retinal | Exhibits highest activity with 9-cis-retinal. escholarship.org |
Investigating Retinoid Transport and Cellular Uptake Mechanisms
The lipophilic nature of retinoids necessitates carrier proteins for their transport in the aqueous environments of the bloodstream and cytoplasm. Tracing studies with this compound help to clarify the roles of these proteins and membrane transporters in handling specific retinoid isomers.
Role of Retinol-Binding Proteins (RBPs) and Cellular Retinol-Binding Proteins (CRBPs)
Retinol-Binding Protein (RBP): In the circulation, retinol is transported bound to serum retinol-binding protein (RBP), also known as RBP4. researchgate.netwikipedia.org This protein acts as the primary carrier, delivering retinol from the liver stores to peripheral tissues. wikipedia.org
Cellular Retinol-Binding Proteins (CRBPs): Once inside the cell, retinol and its aldehyde form are chaperoned by cellular retinol-binding proteins (CRBPs). nih.govnih.gov These proteins are not merely passive carriers; they play active roles in regulating retinoid metabolism by protecting their ligands from non-specific oxidation and facilitating their delivery to specific enzymes. escholarship.orgnih.gov
Fluorescence spectroscopy studies have determined the binding affinities of CRBPI and CRBPII for 9-cis-retinoids. Both CRBPI and CRBPII bind 9-cis-retinol and 9-cis-retinal with high affinity, although the affinities are somewhat lower than for the all-trans isomers. nih.govnih.govresearchgate.net For instance, CRBPI binds 9-cis-retinol with an apparent dissociation constant (K'd) of 11 nM, while CRBPII binds it with a K'd of 68 nM. nih.govnih.gov Their affinities for 9-cis-retinal are even higher, with K'd values of 8 nM and 5 nM for CRBPI and CRBPII, respectively. nih.govnih.govmedchemexpress.com This high-affinity binding is consistent with a model where these proteins chaperone 9-cis-retinoids for subsequent enzymatic conversion to 9-cis-retinoic acid. nih.gov In contrast, neither CRBPI nor CRBPII shows significant binding to 9-cis-retinoic acid. nih.gov
| Protein | Ligand | Apparent Dissociation Constant (K'd) | Significance |
|---|---|---|---|
| CRBPI | 9-cis-Retinol | 11 nM | High-affinity binding suggests a role in chaperoning for metabolism. nih.govnih.gov |
| CRBPII | 9-cis-Retinol | 68 nM | High-affinity binding suggests a role in chaperoning for metabolism. nih.govnih.gov |
| CRBPI | 9-cis-Retinal | 8 nM | Very high-affinity binding for the intermediate in RA synthesis. nih.govnih.govmedchemexpress.com |
| CRBPII | 9-cis-Retinal | 5 nM | Very high-affinity binding for the intermediate in RA synthesis. nih.govnih.govmedchemexpress.com |
Analysis of Membrane Transporters (e.g., STRA6) in Retinoid Flux
The mechanism of retinol uptake from the RBP-retinol complex into the cell is a critical control point. The membrane protein STRA6 (Stimulated by Retinoic Acid 6) has been identified as a specific cell-surface receptor for RBP. utoronto.ca STRA6 binds to the RBP-retinol complex with high affinity and facilitates the transport of retinol across the plasma membrane. utoronto.canih.gov
While STRA6 is essential for vitamin A uptake in certain tissues with high demand, such as the eye, its role in other tissues is more nuanced. nih.gov Studies in mice where the Stra6 gene has been ablated indicate that a significant portion of retinol uptake into many tissues occurs independently of this receptor. nih.gov This suggests that while STRA6 is one important pathway, other mechanisms for cellular retinol uptake exist. nih.govnih.gov The use of deuterated tracers like this compound can help to quantify the contribution of STRA6 versus other transport mechanisms in the uptake of specific retinol isomers under various physiological conditions.
Advanced Research Techniques in Conjunction with 9 Cis,13 Cis Retinol D5
Chromatographic Separation Techniques for Retinoid Isomers
The structural similarity among retinoid isomers, such as all-trans-retinol, 9-cis-retinol (B22316), and 13-cis-retinol (B135769), presents a significant analytical challenge. Their separation is crucial for understanding their distinct biological roles. Chromatographic techniques, especially when paired with an internal standard like 9-cis,13-cis-Retinol-d5, are essential for resolving these closely related compounds.
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times, which are critical for the analysis of light-sensitive and isomeric retinoids. nih.gov The optimization of UHPLC parameters is key to achieving baseline separation of these isomers.
Key parameters that are typically optimized include:
Column Chemistry: Reversed-phase columns, particularly C18, are commonly employed for retinoid separation. jfda-online.comresearchgate.net The choice of stationary phase is critical for resolving the subtle structural differences between isomers.
Mobile Phase Composition: Isocratic and gradient elution methods are both utilized. A common mobile phase for an isocratic system might consist of methanol (B129727) and a buffered aqueous solution (e.g., sodium acetate), with the pH adjusted to enhance the separation of retinoic acid isomers. jfda-online.com Gradient elution, often varying the proportions of solvents like hexane, dioxane, and isopropanol, can be used for separating a wider range of retinoids in a single run. researchgate.net
Flow Rate and Temperature: These parameters are adjusted to maximize separation efficiency while minimizing run time and potential on-column degradation.
The use of a deuterated internal standard such as 13-cisRA-d5 helps to monitor and correct for any isomerization that might occur during sample preparation and analysis. nih.gov
Biological samples such as serum, plasma, and tissues represent complex matrices containing numerous compounds that can interfere with retinoid analysis. sciex.com Effective strategies are required to isolate and resolve retinoids from these mixtures.
Sample Preparation:
Liquid-Liquid Extraction (LLE): This is a common first step to extract retinoids from the biological matrix. Hexane is a frequently used solvent for this purpose. nih.gov
Solid-Phase Extraction (SPE): SPE cartridges can provide a cleaner extract by selectively retaining and eluting the retinoids.
Protein Precipitation: For serum or plasma samples, precipitating proteins with a solvent like acetonitrile (B52724) is a simple and effective way to clean up the sample before injection. nih.govnih.gov
Chromatographic Resolution: Achieving baseline separation of isomers like 9-cis, 13-cis, and all-trans retinoic acid is a primary goal. nih.gov Non-porous silica (B1680970) C18 columns have been shown to provide excellent separation for these standards. researchgate.netnih.gov The combination of optimized UHPLC parameters and robust sample preparation allows for the accurate quantification of individual retinoid isomers in complex biological samples, with deuterated standards like this compound providing the necessary internal calibration.
Mass Spectrometric Detection and Fragmentation Strategies
Mass spectrometry (MS) is a powerful detection technique that, when coupled with chromatography, provides high sensitivity and specificity for the analysis of retinoids. The use of this compound is particularly advantageous in MS-based methods, where its mass difference allows for clear differentiation from the endogenous analyte.
Tandem mass spectrometry (MS/MS) is the gold standard for quantifying low-abundance molecules like retinoids in complex matrices. scispace.com This technique involves the selection of a specific parent ion (precursor ion), its fragmentation, and the detection of specific daughter ions (product ions). This process, often referred to as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly enhances the specificity and sensitivity of the analysis. nih.govnih.gov
For retinoids, positive ion mode atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used. nih.govnih.gov The protonated molecule [M+H]+ is typically selected as the precursor ion. nih.gov For instance, in the analysis of retinoic acid, the transition of the protonated molecule at m/z 301 to a specific fragment ion is monitored. nih.gov
The use of a deuterated internal standard, such as all-trans-retinoic acid-d5 (atRA-d5), is crucial for accurate quantification. nih.gov The internal standard is added to the sample at a known concentration, and the ratio of the signal from the endogenous analyte to the signal from the internal standard is used to calculate the concentration of the analyte. nih.gov This isotope dilution method corrects for variations in extraction recovery and matrix effects. nih.gov
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| all-trans-Retinoic Acid (atRA) | 301.2 | 205.1 | Positive APCI |
| all-trans-Retinoic Acid-d5 (atRA-d5) | 306.2 | - | Positive APCI |
| 13-cis-Retinoic Acid | 301.2 | - | Positive APCI |
Note: Specific product ions for deuterated and other isomers would be determined during method development.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for retinoid analysis, though it often requires derivatization to increase the volatility of the analytes. researchgate.net Negative Ion Chemical Ionization (NICI) is a soft ionization technique that can offer high sensitivity and selectivity for electrophilic molecules. gcms.cz
For retinol (B82714) analysis, the sample is often derivatized to a trimethylsilyl (B98337) (TMS) ether. fao.orgaminer.org In NICI mode using methane (B114726) as the reagent gas, the derivatized retinol may not produce a molecular ion but can yield a characteristic negatively charged fragment ion. fao.orgaminer.org For example, derivatized natural retinol can produce a fragment at m/z 268, while an octadeuterated retinol standard produces a corresponding fragment at m/z 276. fao.orgaminer.org This mass shift allows for the quantification of the labeled retinol against the unlabeled pool. The GC-ECNCI-MS method has been reported to be highly sensitive, capable of detecting very low levels of enrichment in biological samples. fao.orgaminer.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotope Localization and Structural Confirmation
When a hydrogen atom is replaced by a deuterium (B1214612) atom, it induces small changes in the chemical shifts of nearby carbon-13 and nitrogen-15 (B135050) nuclei, known as isotope shifts. nih.govnih.gov These shifts are highly dependent on the conformation of the molecule, including dihedral angles and distances between atoms. nih.gov
For a molecule like this compound, 2D NMR experiments can be used to assign the signals of the carbon and proton atoms in the molecule. By comparing the spectra of the deuterated and non-deuterated compounds, the specific sites of deuterium incorporation can be confirmed. The magnitude of the deuterium-induced isotope shifts can provide valuable information about the local conformation of the retinoid.
For example, studies on other deuterated molecules have shown that:
Two-bond isotope shifts (²ΔC'(ND)) can be measured and are influenced by the local electronic structure.
Three-bond isotope shifts (³ΔC'(ND)) correlate with dihedral angles and interatomic distances. nih.gov
Four-bond isotope shifts (⁴ΔN(ND)) are also sensitive to the torsional angles within the molecule. nih.gov
By analyzing these subtle isotope effects, NMR can not only confirm the labeling pattern in this compound but also provide insights into its solution-state structure and dynamics. This level of structural detail is crucial for understanding how the specific isomeric form of a retinoid interacts with binding proteins and receptors.
Deuterium NMR (2H NMR) in Deuterated Retinoid Characterization
Deuterium Nuclear Magnetic Resonance (2H or D-NMR) is a specialized NMR technique that directly observes the deuterium nucleus. youtube.com Unlike the spin-1/2 nucleus of hydrogen-1 (proton), the deuterium nucleus has a spin of 1. youtube.comwikipedia.org This fundamental difference gives 2H NMR unique characteristics that are highly valuable for the characterization of isotopically labeled compounds like this compound.
The primary application of 2H NMR in this context is to verify the success of the deuteration process. wikipedia.orgmagritek.com A compound that has been successfully labeled with deuterium will exhibit a distinct signal in the 2H NMR spectrum, corresponding to the chemical environment of the deuterium atoms. magritek.com Conversely, these positions will show a marked decrease or complete absence of signals in a standard proton (1H) NMR spectrum. wikipedia.org
Due to the very low natural abundance of deuterium (approximately 0.016%), 2H NMR is most effective on samples that have been intentionally enriched with the isotope, making it an ideal tool for analyzing synthesized molecules like this compound. wikipedia.org While 2H NMR generally offers lower resolution compared to 1H NMR, its ability to directly and unambiguously detect the deuterium label is a significant advantage. wikipedia.orgmagritek.com The chemical shift range in 2H NMR is similar to that of 1H NMR, allowing for straightforward comparison and assignment of signals based on the known structure of the parent, non-deuterated retinoid. wikipedia.org
Table 1: Comparison of 1H NMR and 2H NMR for Retinoid Analysis
| Feature | 1H NMR (Proton NMR) | 2H NMR (Deuterium NMR) |
| Nucleus Observed | Hydrogen-1 (Proton) | Hydrogen-2 (Deuterium) |
| Nuclear Spin | 1/2 | 1 |
| Natural Abundance | ~99.98% | ~0.016% |
| Primary Use for this compound | Identify absence of signals at deuterated positions. | Directly detect and confirm presence of deuterium labels. wikipedia.orgmagritek.com |
| Resolution | High | Lower than 1H NMR. wikipedia.org |
Elucidation of Isotopic Purity and Labeling Positions
Confirming the isotopic purity and the precise locations of the deuterium atoms within the this compound molecule is critical for its use in metabolic or mechanistic studies. This is typically achieved through a combined analytical strategy, primarily employing both 1H and 2H NMR spectroscopy, often supplemented by high-resolution mass spectrometry (HR-MS). rsc.org
The process of elucidation involves several steps:
1H NMR Analysis : A proton NMR spectrum of the deuterated compound is acquired. The absence or significant reduction in the intensity of signals at specific chemical shifts, when compared to the spectrum of a non-deuterated standard, provides the initial evidence for the locations of deuterium labeling. rsc.orglibretexts.org
2H NMR Analysis : A deuterium NMR spectrum is then run. This spectrum should show signals corresponding to the positions where signals were absent in the 1H NMR spectrum. magritek.com The chemical shifts of these deuterium signals confirm the electronic environment of the labels. The integration of these signals can provide a quantitative measure of the deuterium incorporation at each labeled site.
For this compound, a successful synthesis would be confirmed by the disappearance of five specific proton signals in the 1H NMR spectrum and the appearance of corresponding signals in the 2H NMR spectrum. The specific chemical shifts would pinpoint the exact locations of the five deuterium atoms on the retinol backbone.
Table 2: Hypothetical 2H NMR Data for this compound
| Labeled Position (Hypothetical) | Expected 2H Chemical Shift (ppm) | Information Provided |
| C15-D2 | ~9.5-10.0 | Confirms deuteration at the aldehyde group (if oxidized from retinol). For retinol, this would be the C15-CH2OD2 group. |
| C11-D | ~6.0-6.5 | Confirms deuteration at a specific position on the polyene chain. |
| C12-D | ~6.0-6.5 | Confirms deuteration at a specific position on the polyene chain. |
| C7-D | ~5.5-6.0 | Confirms deuteration at a specific position on the polyene chain. |
Note: The chemical shifts are illustrative and would need to be confirmed by experimental data.
This combined NMR approach provides a comprehensive and definitive characterization of the molecule, ensuring that the isotopic label is present in the correct amount and at the desired positions, which is fundamental for the validity of any subsequent research employing this compound. rsc.org
In Vitro and Ex Vivo Model Systems for 9 Cis,13 Cis Retinol D5 Research
Cell Culture Models for Retinoid Metabolism and Interconversion Studies
Hepatic and Retinal Pigment Epithelium Cell Line Investigations
Scientific literature detailing the incubation of 9-cis,13-cis-Retinol-d5 with hepatic or retinal pigment epithelium cell lines to study its metabolism, interconversion, or other effects is not available.
Keratinocyte Cell Culture Systems for Retinoid Activity and Metabolism
No studies were identified that utilize this compound in keratinocyte cell culture systems to investigate its metabolic fate or biological activity.
Tissue Homogenate and Subcellular Fractionation Methodologies
Microsomal and Cytosolic Fraction Incubations for Enzyme Activity Studies
There is no available data from studies using this compound as a substrate in incubations with microsomal or cytosolic fractions to characterize enzyme activity.
Investigations in Tissue Biopsies and Perfused Organ Systems
No research could be located that describes the application or analysis of this compound in tissue biopsies or perfused organ systems.
Synthesis and Production Methodologies for Deuterated Retinoids
Strategies for Site-Specific Deuterium (B1214612) Incorporation
The introduction of deuterium at specific positions within a retinoid molecule is achieved through various synthetic strategies. The choice of method depends on the desired location of the deuterium labels and the stability of the target molecule.
Common approaches for site-specific deuteration of retinoids include:
Use of Deuterated Building Blocks: A primary strategy involves incorporating deuterium from the outset of the synthesis using commercially available deuterated starting materials. For instance, reactions can be designed using deuterated acetone (B3395972) (acetone-d6) or deuterated methyl iodide (CD3I) to introduce deuterium into the methyl groups of the retinoid structure.
Wittig and Horner-Wadsworth-Emmons Reactions: These olefination reactions are fundamental in building the polyene chain of retinoids. By using deuterated phosphonium (B103445) ylides or phosphonate (B1237965) carbanions, deuterium can be specifically introduced at vinylic positions along the carbon backbone.
Reduction with Deuterated Reagents: Carbonyl groups (aldehydes or ketones) at various positions in a retinoid precursor can be reduced to hydroxyl groups using deuterium-donating reducing agents. Lithium aluminum deuteride (B1239839) (LiAlD4) is a powerful reagent for this purpose, replacing a carbonyl with a C-D bond.
Deuterium Gas Exchange: Catalytic hydrogenation or deuterogenation reactions can introduce deuterium across double bonds. However, controlling the specific sites of addition can be challenging and may lead to a mixture of products. More controlled methods involve catalytic H/D exchange reactions on specific precursors.
Enzymatic Reactions: Biocatalysis offers a high degree of selectivity. Enzymes such as alcohol dehydrogenases can be used with deuterated cofactors (e.g., NAD²H) to introduce deuterium stereospecifically. columbia.edu
For example, deuteration at the C20 position has been achieved to study the formation of vitamin A dimers. fit.edu Similarly, deuterium has been successfully introduced at the C9 position of 11-cis-retinal (B22103) by starting with the deuteration of β-ionone. fit.edu Syntheses have been developed for a variety of deuterated retinoids, including 14,20,20,20-(²H₄)retinol and 12,14,20,20,20-(²H₅)-retinol, utilizing methods like the Wittig-Horner reaction combined with deuterium exchange. iastate.edu
Table 1: Examples of Site-Specific Deuteration Strategies in Retinoid Synthesis
| Target Position(s) | Deuteration Strategy | Key Reagents/Precursors | Reference Example |
|---|---|---|---|
| C20 (methyl group) | Wittig Reaction | Deuterated phosphonium ylide | Synthesis of 20,20,20-(²H₃)retinaldehyde iastate.edu |
| C9 (methyl group) | Deuteration of Precursor | Deuterated β-ionone | Synthesis of Deuterated-(C9)-11-cis-Retinal fit.edu |
| C11, C12 | Reduction of Alkyne | LiAlD₄ | Preparation of 11,12-dideuteroretinal researchgate.net |
| C14 | Use of Deuterated Building Block | Deuterated acetonitrile (B52724) (C²H₃CN) | Synthesis of (14-²H)retinal researchgate.net |
Chemical Synthesis Routes for 9-cis,13-cis-Retinol-d5
While a specific, detailed synthesis for this compound is not extensively published in peer-reviewed literature, its preparation can be logically deduced by combining established methods for retinoid synthesis, isomerization, and deuteration. A plausible route would involve the synthesis of a deuterated all-trans or 13-cis retinol (B82714) precursor, followed by isomerization to obtain the 9-cis,13-cis isomer.
A potential synthetic pathway could be conceptualized as follows:
Synthesis of a Deuterated Retinoid Precursor: A key intermediate, such as a deuterated β-ionone derivative or a deuterated side-chain phosphonate, would be synthesized first. The "d5" designation suggests the incorporation of five deuterium atoms, which could be strategically placed on the terminal ring or the polyene chain, for example, by using a deuterated Grignard reagent on a suitable ketone.
Chain Elongation: The deuterated precursor would undergo a series of reactions, likely involving Wittig or Horner-Wadsworth-Emmons condensations, to construct the full C20 carbon skeleton of the retinoid.
Formation of a Retinoid Isomer Mixture: The synthesis would likely yield a mixture of geometric isomers, predominantly the more stable all-trans and 13-cis forms of the deuterated retinol or retinyl acetate.
Isomerization: The mixture of isomers would then be subjected to an isomerization process to generate the 9-cis configuration. This can be achieved through photochemical isomerization or by using transition metal catalysts, such as palladium complexes, which have been shown to effectively catalyze the Z-isomerization of all-trans-retinoids to a mixture including 9-cis-retinoids. nih.gov
Purification and Isolation: The final and most critical step is the separation of the desired this compound isomer from the complex mixture. This is typically accomplished using high-performance liquid chromatography (HPLC), often requiring multiple chromatographic steps with different column phases (e.g., normal-phase followed by reverse-phase) to achieve high isomeric purity. nih.gov
Reduction to Retinol (if necessary): If the synthesis yields a deuterated retinoic acid or retinal, a final reduction step would be required. For instance, a deuterated 9,13-dicis-retinoic acid could be reduced to this compound using a suitable reducing agent.
This multi-step process, combining site-specific deuteration with controlled isomerization and rigorous purification, would lead to the desired this compound.
Purity Assessment and Characterization of Deuterated Retinoid Standards
The utility of this compound as an internal standard or tracer depends entirely on its well-defined chemical and isotopic purity. A comprehensive suite of analytical techniques is employed to characterize the final product thoroughly. iastate.edu
Chemical and Isomeric Purity: The chemical and, crucially, the isomeric purity are assessed primarily by High-Performance Liquid Chromatography (HPLC) . Due to the structural similarity of retinoid isomers, specialized chromatographic methods are required.
Normal-Phase HPLC: Often used for the initial separation of different cis/trans isomers.
Reverse-Phase HPLC: Provides complementary separation and is widely used for quantitative analysis. nih.gov The purity is determined by comparing the chromatogram of the synthesized compound against known reference standards and ensuring the absence of peaks corresponding to other isomers or impurities. columbia.edu
Isotopic Purity and Deuterium Incorporation: Mass Spectrometry (MS) is the definitive technique for confirming the incorporation of deuterium and assessing isotopic enrichment.
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., to form a trimethylsilyl (B98337) ether), GC-MS can separate the deuterated retinol from any unlabeled counterpart and provide a mass spectrum. nih.govresearchgate.net The mass shift in the molecular ion peak (or a characteristic fragment ion) compared to the unlabeled standard confirms the presence of the deuterium atoms. iastate.edu
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and specific, allowing for the direct analysis of the retinol without derivatization. nih.gov By comparing the signal intensity of the mass transition for the deuterated molecule (e.g., this compound) to that of any residual unlabeled molecule, the isotopic purity can be accurately quantified. mdpi.comclearsynth.com
Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy provides unambiguous structural confirmation and verifies the exact location of the deuterium atoms.
¹H NMR (Proton NMR): The absence of signals at specific chemical shifts, where protons would normally appear, confirms that they have been replaced by deuterium.
²H NMR (Deuterium NMR): Provides a direct signal for the incorporated deuterium atoms.
¹³C NMR (Carbon-13 NMR): The coupling patterns (or lack thereof) in the ¹³C spectrum can also indicate the positions of deuterium substitution.
Spectroscopic Characterization: UV-Visible Spectroscopy is used to confirm the conjugated polyene system characteristic of retinoids. The wavelength of maximum absorbance (λmax) helps to confirm the identity of the retinoid class, although it generally does not distinguish between different geometric isomers. iastate.edu
Table 2: Analytical Methods for the Characterization of this compound
| Analytical Technique | Purpose | Key Information Obtained |
|---|---|---|
| HPLC (Normal & Reverse Phase) | Purity Assessment | Chemical and isomeric purity; separation from other retinoid isomers. nih.govsemanticscholar.orgsielc.com |
| Mass Spectrometry (GC-MS, LC-MS/MS) | Isotopic Analysis & Identification | Confirmation of mass increase due to deuterium; determination of isotopic enrichment; quantification. nih.govnih.gov |
| NMR Spectroscopy (¹H, ²H, ¹³C) | Structural Elucidation | Confirmation of molecular structure and precise location of deuterium atoms. fit.edu |
| UV-Visible Spectroscopy | Structural Confirmation | Verification of the conjugated polyene backbone via λmax. iastate.edu |
Through the rigorous application of these synthetic and analytical methodologies, high-purity this compound can be produced, serving as a reliable standard for advanced biomedical and chemical research.
Future Directions in 9 Cis,13 Cis Retinol D5 Academic Research
Development of Novel Isotope-Labeled Retinoid Analogs
The synthesis of isotope-labeled retinoids is foundational to tracing their metabolic fate and function. mdpi.com While compounds like 9-cis,13-cis-Retinol-d5 serve as valuable analytical tools, the future lies in creating a broader library of labeled analogs to investigate specific biological questions. medchemexpress.comcaymanchem.com Research is advancing beyond simple deuterium (B1214612) labeling to include multi-isotope enriched systems, such as those incorporating Carbon-13 (¹³C), to minimize isotope effects in sensitive analytical studies. mdpi.com
The development of novel synthetic retinoids that are resistant to isomerization, a common issue with naturally occurring retinoids, presents another significant research avenue. dur.ac.uk By incorporating stable isotopes into these more robust structures, researchers can create powerful probes to study receptor binding and metabolic pathways without the confounding variable of spontaneous conversion to other isomers. dur.ac.uk The ability to prepare any isotopomer of retinal through convergent synthetic schemes allows for targeted investigations into the mechanisms of G-protein coupled receptors like rhodopsin, where retinoids play a crucial role. mdpi.com
Future research will focus on creating a diverse portfolio of these labeled analogs to explore the multifaceted roles of retinoids in cellular differentiation, embryonic development, and immune function. nih.govmdpi.com
| Isotope Labeling Strategy | Key Advantages | Potential Research Applications |
|---|---|---|
| Site-Specific Deuteration (e.g., -d5) | Provides a distinct mass shift for mass spectrometry-based quantification and tracing. caymanchem.com | Metabolic fate studies of specific retinoid isomers; use as internal standards for accurate quantification. caymanchem.comresearchgate.net |
| Multi-¹³C Enrichment | Minimizes potential kinetic isotope effects that can occur with deuterium, offering a more biologically equivalent tracer. mdpi.com | Functional studies of receptor-ligand interactions and enzyme kinetics where minimal perturbation is critical. mdpi.com |
| Labeling of Isomerization-Resistant Analogs | Increases stability and prevents interconversion between isomers, allowing for the study of a single, specific retinoid's activity. dur.ac.uk | Dissecting the specific signaling pathways and receptor affinities (RAR, RXR) of individual isomers without metabolic crosstalk. dur.ac.uknih.gov |
Integration of Deuterated Retinoid Tracing with Multi-Omics Approaches (e.g., Lipidomics, Metabolomics)
A significant leap forward in retinoid research will come from integrating stable isotope tracing with high-throughput multi-omics technologies. researchgate.net Techniques like lipidomics and metabolomics, which provide a comprehensive snapshot of lipids and small-molecule metabolites in a biological system, can be powerfully combined with the use of deuterated tracers like this compound. mdpi.com This integrated approach allows researchers to not only follow the direct metabolic conversions of the labeled retinoid but also to observe its downstream impact on the broader metabolic landscape. nih.govfrontiersin.org
By introducing a deuterated retinoid into a cellular or animal model system, scientists can track the appearance of the deuterium label in subsequent metabolites, definitively mapping out metabolic pathways. researchgate.net When analyzed with untargeted metabolomics and lipidomics, this method can reveal previously unknown metabolic products and connections. nih.gov For instance, this could illuminate how retinoid metabolism influences pathways like steroid hormone biosynthesis or branched-chain amino acid metabolism, which have been identified as significant in related disease models. mdpi.comnih.gov This multi-omics strategy provides a holistic view, linking the metabolism of a single compound to systemic changes in cellular function and identifying potential biomarkers for diseases where retinoid signaling is dysregulated. researchgate.netfrontiersin.org
| Multi-Omics Approach | Integration with Deuterated Tracing | Research Insights Gained |
|---|---|---|
| Metabolomics | Tracks the deuterium label from this compound as it is incorporated into downstream polar and nonpolar metabolites. | Unambiguous identification of metabolic pathways, discovery of novel retinoid metabolites, and quantification of metabolic flux. frontiersin.org |
| Lipidomics | Identifies changes in the lipid profile, such as retinyl esters or phosphatidylcholines, in response to the metabolism of the deuterated retinoid. | Understanding how retinoid metabolism affects lipid storage, membrane composition, and signaling lipid production. mdpi.comnih.gov |
| Proteomics | Quantifies changes in the expression of enzymes and binding proteins (e.g., RDH, RALDH, CRBP) involved in the retinoid metabolic network. altex.org | Correlating metabolic changes with the upregulation or downregulation of key proteins, providing mechanistic insights into network regulation. nih.gov |
Advanced Computational Modeling for Retinoid Metabolic Networks and Enzymatic Mechanisms
The complexity of retinoid metabolism, with its numerous enzymes, binding proteins, and intersecting pathways, makes it an ideal candidate for advanced computational modeling. researchgate.netijml.org Future academic research will increasingly rely on computational biology to build predictive models of these networks. nih.gov Such models integrate kinetic data from enzyme assays to simulate the flow of metabolites through the pathway under different conditions. nih.gov
Computational enzymology can provide deep insights into the specific mechanisms of enzymes that metabolize retinoids, such as retinol (B82714) dehydrogenases and cytochrome P450s. nih.govnih.gov Using techniques like quantum mechanics/molecular mechanics (QM/MM) simulations, researchers can model reaction pathways, characterize transition states, and understand the structural basis for substrate selectivity. nih.govacs.org This knowledge is crucial for understanding how different retinoid isomers like 9-cis,13-cis-Retinol (B135769) are processed and can aid in the rational design of novel retinoid analogs or inhibitors. acs.orgacs.org
By combining mechanistic enzyme models with larger-scale network models, scientists can simulate the entire retinoid metabolic system. ijml.org This allows for the prediction of how perturbations, such as the introduction of a drug or a change in substrate availability, will affect the concentrations of key signaling molecules like retinoic acid. nih.gov These in silico experiments can guide and refine wet-lab research, accelerating the discovery of new regulatory mechanisms in retinoid biology.
| Computational Technique | Application in Retinoid Research | Specific Questions Addressed |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Simulates the dynamic conformational changes of retinoid-binding proteins and enzymes (e.g., RAR, RXR, RDH) upon ligand binding. nih.govacs.org | How do different retinoid isomers selectively bind to their receptors? What large-scale protein motions are involved in substrate recognition and product release? nih.govnih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Models the electronic rearrangements during enzymatic reactions, such as the oxidation of retinol to retinaldehyde. acs.org | What is the precise transition state of the reaction? Which amino acid residues are critical for catalysis? acs.org |
| Kinetic Modeling of Metabolic Networks | Integrates experimental data on enzyme kinetics to build a dynamic model of the entire retinoid metabolic pathway. ijml.orgnih.gov | How does the network respond to changes in vitamin A intake? What are the key control points for regulating retinoic acid levels? nih.gov |
Q & A
Q. What are the optimal synthetic routes for preparing 9-cis,13-cis-Retinol-d5, and how can isomer purity be verified?
The synthesis typically begins with 9-cis-Retinol derived from animal liver or chemical synthesis, followed by deuteration using deuterated reagents (e.g., D₂O or deuterated acids) to replace five hydrogen atoms. Critical steps include purification via chromatography to isolate the 9-cis,13-cis isomer. Isomer purity is verified using nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic chemical shifts of deuterated carbons, and high-resolution mass spectrometry (HRMS) to confirm molecular weight .
Q. How should researchers handle this compound to ensure stability during experiments?
Stability is highly sensitive to temperature and light. Store aliquots at -86°C in amber vials under inert gas (e.g., argon). Avoid repeated freeze-thaw cycles and exposure to UV light. Pre-experiment stability tests using HPLC or LC-MS are recommended to confirm integrity, especially in aqueous or oxidative conditions .
Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., 9-cis-Retinol-d5 acetate) is preferred for specificity. For structural confirmation, use NMR (¹H and ¹³C) to distinguish cis/trans isomers and isotopic labeling patterns. Gas chromatography (GC-MS) is less suitable due to thermal instability of retinoids .
Q. What biological processes are most commonly studied using this compound?
Its primary applications include:
- Vitamin A metabolism : Tracking absorption, distribution, and conversion to active retinoids via isotopic tracing.
- Visual cycle studies : Investigating isomer-specific roles in retinal pigment epithelium (RPE) function, particularly in models of retinal degeneration.
- Cell differentiation : Monitoring receptor-mediated signaling in stem cells or cancer models .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the metabolic activity of this compound compared to non-deuterated analogs?
Discrepancies often arise from kinetic isotope effects (KIEs) altering reaction rates. To address this:
- Conduct parallel experiments with deuterated and non-deuterated compounds under identical conditions.
- Use computational modeling (e.g., density functional theory) to predict KIEs on enzyme-binding affinities.
- Validate findings with in vivo models where deuterium incorporation mimics natural hydrogen environments .
Q. What experimental designs are optimal for tracing this compound in metabolic pathways?
Employ pulse-chase labeling in cell cultures or animal models, paired with LC-MS/MS to track deuterated metabolites. For pathway elucidation:
Q. How does this compound interact with nuclear receptors (RARs/RXRs), and what assays can quantify these interactions?
The compound acts as a ligand for retinoid X receptors (RXRs), promoting heterodimerization with RARs. Methodologies include:
Q. What are common pitfalls in interpreting data from this compound studies, and how can they be mitigated?
Key challenges include:
Q. How can researchers model the dose-response relationship of this compound in retinal function studies?
Use in vitro RPE cell models treated with graded concentrations (1 nM–10 µM). Assess outcomes via:
- Electroretinography (ERG) to measure phototransduction efficiency.
- Immunoblotting for RPE65 protein levels, critical for visual cycle regulation.
- Non-linear regression analysis (e.g., Hill equation) to calculate EC₅₀ values .
Q. What strategies are effective for studying this compound’s role in cellular differentiation?
- 3D organoid models : Differentiate stem cells into retinal or epithelial lineages with retinoid supplementation.
- Single-cell RNA sequencing : Identify differentiation-stage-specific gene expression modulated by retinoid signaling.
- CRISPR/Cas9 knockout models : Disrupt RXR/RAR genes to isolate this compound’s mechanistic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
